N-Nitrosodipropylamine-d14 (NDPA-d14) is a specifically isotopically labeled version of N-Nitrosodipropylamine (NDPA), a nitrosamine compound. Nitrosamines are a class of organic compounds containing the functional group N-NO, and they have been classified as probable human carcinogens by the International Agency for Research on Cancer (IARC) [].
NDPA-d14 finds application in scientific research primarily as an internal standard in analytical chemistry, particularly in the context of mass spectrometry [, , ].
Internal standards are compounds with known properties that are added to a sample undergoing analysis. They serve several purposes, including:
NDPA-d14 is particularly useful as an internal standard for the analysis of unlabeled NDPA because it has the same chemical properties as NDPA but with a different mass due to the presence of deuterium atoms. Deuterium is a stable isotope of hydrogen with a nucleus containing one neutron and one proton, compared to the usual single proton found in hydrogen. This difference in mass allows the mass spectrometer to distinguish between the labeled (NDPA-d14) and unlabeled (NDPA) forms, facilitating accurate quantification.
Here are some specific examples of the use of NDPA-d14 in scientific research:
N-Nitrosodipropylamine-d14 is a stable isotope-labeled derivative of N-Nitrosodipropylamine, a nitroso compound known for its potential carcinogenic properties. The chemical formula for N-Nitrosodipropylamine-d14 is C6H14N2O, and it has a molecular weight of approximately 130.19 g/mol. This compound appears as a clear to pale yellow liquid and is primarily utilized in research settings, particularly in studies related to toxicology and environmental science .
NDPA-d14 itself doesn't have a known mechanism of action. Its primary function is as a tracer molecule for studying the behavior of unlabeled NDPA in various systems. By following the deuterium-labeled NDPA through experiments, researchers can gain insights into the metabolism, absorption, and overall fate of NDPA in biological or environmental samples [].
NDPA itself is a suspected carcinogen, and NDPA-d14 likely shares similar hazards. Detailed safety information on NDPA-d14 is limited due to its restricted use in research settings. However, general safety guidelines for handling nitrosamines should be followed, including wearing appropriate personal protective equipment (PPE) and working in well-ventilated areas [].
The biological activity of N-Nitrosodipropylamine-d14 is closely related to its parent compound, N-Nitrosodipropylamine, which has been classified as a probable human carcinogen based on animal studies. It exhibits mutagenic properties and can induce DNA damage, leading to tumor formation in experimental models. Its role as a contaminant in various environments raises concerns about its potential health impacts through exposure .
Synthesis of N-Nitrosodipropylamine-d14 typically involves the nitrosation of dipropylamine using nitrous acid or other nitrosating agents while incorporating deuterated elements to achieve the desired isotopic labeling. The process must be conducted under controlled conditions to ensure safety and efficiency, given the hazardous nature of nitroso compounds. Specific protocols may vary depending on the laboratory setup and the intended application of the synthesized compound .
N-Nitrosodipropylamine-d14 is primarily used in research applications, particularly in studies examining the mechanisms of carcinogenesis and the environmental fate of nitroso compounds. Its stable isotope labeling allows for precise tracking in biological systems and environmental samples, facilitating investigations into exposure pathways and toxicity assessments .
Interaction studies involving N-Nitrosodipropylamine-d14 focus on its behavior in biological systems and its interactions with various biological macromolecules. Research indicates that it can bind to proteins and nucleic acids, leading to alterations in cellular functions. These interactions are critical for understanding the compound's carcinogenic potential and its effects on human health .
N-Nitrosodipropylamine-d14 shares structural similarities with several other nitroso compounds. Below is a comparison with notable examples:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| N-Nitrosodiethylamine | 55-18-5 | Known for its potent carcinogenic effects; commonly found in tobacco smoke. |
| N-Nitrosomorpholine | 59-89-2 | Exhibits neurotoxic properties; studied for its effects on the central nervous system. |
| N-Nitrosodi-n-butylamine | 924-16-3 | Similar structure; associated with industrial processes and environmental contamination. |
N-Nitrosodipropylamine-d14 is unique due to its stable isotope labeling, which allows for enhanced tracking during experimental studies compared to its non-labeled counterparts. This feature aids researchers in understanding the dynamics of nitroso compounds in biological and environmental contexts .
N-Nitrosodipropylamine-d14 (NDPA-d14) is a deuterium-labeled isotopologue of N-Nitrosodipropylamine (NDPA), a member of the N-nitrosamine family. Its systematic IUPAC name is N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)nitrous amide, reflecting the substitution of all 14 hydrogen atoms in the propyl groups with deuterium. The molecular formula is C₆D₁₄N₂O, with a molecular weight of 144.27 g/mol. Structurally, it consists of two deuterated propyl groups attached to a nitroso-functionalized nitrogen atom, preserving the core reactivity of non-deuterated NDPA while offering distinct physicochemical properties for analytical applications.
Table 1: Key Molecular Properties of N-Nitrosodipropylamine-d14
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆D₁₄N₂O | |
| Molecular Weight | 144.27 g/mol | |
| Boiling Point | 206°C | |
| Density | 1.013 g/mL at 25°C | |
| IUPAC Name | N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)nitrous amide |
Deuterated nitrosamines emerged as critical tools in the 1970s to study metabolic pathways and carcinogenic mechanisms. Early work by Lijinsky et al. (1980) demonstrated that deuterium substitution at alpha carbon positions reduced the carcinogenicity of nitroso-2,6-dimethylmorpholine in rats, highlighting isotope effects on bioactivation. Subsequent studies, such as Gombar et al. (1983), revealed that complete deuteration of N-Nitrosodimethylamine (NDMA) altered its metabolic oxidation rates and tissue-specific DNA alkylation patterns, underscoring the role of deuterium in modulating enzymatic interactions.
The 2018 recalls of sartan pharmaceuticals due to nitrosamine contamination catalyzed advancements in deuterated internal standards. NDPA-d14 became integral to regulatory compliance, enabling precise quantification of nitrosamine impurities in complex matrices like pharmaceuticals and water.
NDPA-d14 is widely employed as an internal standard in mass spectrometry-based methods due to its near-identical chromatographic behavior to non-deuterated NDPA, minimizing matrix effects. For example:
Table 2: Analytical Methods Utilizing NDPA-d14
Deuterium labeling allows mechanistic studies of nitrosamine metabolism. For instance:
The European Medicines Agency (EMA) and U.S. FDA mandate nitrosamine risk assessments in pharmaceuticals. NDPA-d14 supports method validation for compliance with thresholds as low as 11 ng/L in water and 0.11 ng/L in drugs.
The synthesis of N-Nitrosodipropylamine-d14 represents a specialized application of nitrosamine chemistry combined with isotopic labeling techniques. Four primary synthetic approaches have been developed and optimized for the production of this deuterated compound, each offering distinct advantages in terms of yield, selectivity, and deuterium incorporation efficiency [1] [2] [3].
The most widely employed method involves the direct nitrosation of deuterated dipropylamine precursors. This approach utilizes dipropylamine-d14 as the starting material, which undergoes nitrosation using sodium nitrite in the presence of hydrochloric acid under carefully controlled acidic conditions [1] [3]. The reaction proceeds through the formation of dinitrogen trioxide (N2O3) as the active nitrosating species, which subsequently reacts with the deuterated amine to form the desired nitrosamine product. The reaction is typically conducted at temperatures between 0-5°C to minimize decomposition and maximize deuterium retention, achieving yields of 75-89% with deuterium incorporation levels of 95-98% [1] [2].
An alternative methodology employs hydrogen-deuterium exchange reactions applied to pre-formed N-nitrosodipropylamine. This post-synthetic modification approach involves exposing the non-deuterated nitrosamine to deuterium oxide (D2O) under elevated temperature and pressure conditions in the presence of suitable catalysts [4] [5] [6]. While this method offers flexibility in that it can be applied to existing nitrosamine stocks, it typically results in lower deuterium incorporation efficiency (85-95%) and reduced overall yields (60-80%) compared to direct nitrosation approaches [4] [7].
Flow synthesis methodologies have emerged as highly efficient alternatives for deuterated nitrosamine production. These continuous-flow processes utilize tert-butyl nitrite as the nitrosating agent under solvent-free conditions at ambient temperature [8] [9]. The enhanced mixing characteristics and precise temperature control achievable in flow reactors result in superior yields (80-99%) and excellent deuterium incorporation efficiency (95-99%) [10] [9]. The flow approach also offers advantages in terms of scalability and reduced reaction times compared to traditional batch processes.
The most recent advancement involves electrochemical deuteration methods utilizing proton-conducting membranes. This innovative approach employs deuterium oxide as both the deuterium source and reaction medium, with electrochemical activation facilitating the incorporation of deuterium atoms into the nitrosamine structure [10]. While still under development, this method shows promise for achieving high deuterium incorporation levels (90-98%) under mild reaction conditions.
The efficiency of deuterium incorporation in N-Nitrosodipropylamine-d14 synthesis is critically dependent on multiple reaction parameters that must be carefully optimized to achieve maximum isotopic enrichment while maintaining acceptable product yields [11] [12] [13].
Temperature control represents one of the most critical optimization parameters. Lower reaction temperatures (0-25°C) generally favor increased deuterium incorporation selectivity by reducing competing hydrogen exchange reactions and minimizing thermal decomposition pathways [4] [10]. However, reduced temperatures may result in slower reaction kinetics and correspondingly lower overall yields, necessitating careful balance between selectivity and productivity [11] [12].
Reaction time optimization studies have demonstrated that extended reaction periods (6-48 hours) significantly improve deuterium incorporation efficiency without substantially impacting overall yields [13] [5]. The prolonged exposure to deuterium-containing reagents allows for more complete isotopic exchange, particularly at positions that exhibit slower exchange kinetics [13] [14].
pH optimization plays a crucial role in both nitrosation efficiency and deuterium incorporation. Acidic conditions (pH 1-3) favor the formation of active nitrosating species while simultaneously promoting proton-deuteron exchange reactions [15] [16]. The optimal pH represents a balance between the basicity of the amine substrate and the acidity required for nitrosating agent activation [15] [17].
Solvent system selection significantly influences deuterium incorporation efficiency. Biphasic aqueous-organic systems have been found to enhance deuterium exchange by providing multiple microenvironments for isotopic equilibration [18] [5]. The use of deuterated solvents, particularly deuterated water (D2O), as co-solvents further drives the equilibrium toward increased deuterium incorporation [5] [6].
Catalyst loading optimization for exchange reactions typically requires 5-15 mol% of transition metal catalysts such as palladium or rhodium complexes [6] [9]. Higher catalyst loadings increase reaction rates but may also promote unwanted side reactions that reduce selectivity [5] [6].
Deuterium source excess is essential for driving exchange equilibria toward complete incorporation. Studies have shown that 10-50 fold excess of D2O or other deuterium sources is typically required to achieve maximum incorporation efficiency [13] [5]. The excess also serves to maintain isotopic purity throughout the reaction by compensating for any protium contamination [13] [14].
Pressure optimization can enhance deuterium incorporation efficiency, particularly in hydrogen-deuterium exchange reactions. Elevated pressures (1-3 atmospheres) improve the solubility of gaseous reactants and increase the effective concentration of deuterium species in solution [5] [6].
The purification of N-Nitrosodipropylamine-d14 requires specialized protocols that maintain both chemical purity and isotopic integrity throughout the isolation process [19] [20] [21]. Multiple complementary techniques are employed in sequence to achieve the high purity standards required for analytical applications.
Initial purification typically employs column chromatography using silica gel or similar solid-phase materials. The separation is based on polarity differences between the target compound and reaction byproducts, achieving initial purity levels of 85-95% [19] [22]. The selection of appropriate mobile phase systems is critical to prevent deuterium exchange during the purification process, typically requiring non-protic solvents or carefully buffered systems [20] [22].
High-performance liquid chromatography (HPLC) serves as the primary method for final purification and analytical characterization. Reversed-phase HPLC systems using C18 columns provide excellent separation of deuterated and non-deuterated isotopologues, enabling both purification and quantitative analysis of deuterium incorporation levels [19] [20] [23]. The use of deuterated mobile phase additives helps prevent isotopic dilution during the separation process [23] [24].
Gas chromatography-mass spectrometry (GC-MS/MS) provides highly sensitive analytical capabilities for purity assessment and quantification. The technique offers detection limits in the range of 0.1-1.0 ng/mL and quantification limits of 0.5-3.0 ng/mL, with precision values of 2-5% relative standard deviation [25] [26] [27]. The mass spectrometric detection enables differentiation between deuterated and non-deuterated species based on their distinct mass-to-charge ratios [28] [19].
Nuclear magnetic resonance (NMR) spectroscopy serves as the definitive method for deuterium content analysis and structural confirmation. Both proton (1H) and deuterium (2H) NMR techniques are employed to quantify the extent of deuterium incorporation at specific molecular positions [20] [21]. The integration of deuterium signals relative to residual proton signals provides precise measurements of isotopic enrichment levels [13] [14].
Distillation techniques are employed for solvent removal and product concentration, particularly important when large volumes of deuterated solvents are used in the synthesis [21] [22]. Low-temperature distillation under reduced pressure minimizes thermal decomposition and deuterium loss during the concentration process [22].
Crystallization represents the final purification step for achieving maximum purity levels (98-99.5%). The crystallization conditions must be carefully optimized to prevent deuterium exchange with atmospheric moisture or protic solvents [20] [21]. The resulting crystalline product undergoes comprehensive analytical characterization to confirm both chemical purity and isotopic composition [21].
Quality control protocols encompass multiple analytical methods to ensure product specifications are met. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides complementary analytical capabilities with detection limits of 0.05-0.5 ng/mL and accuracy ranges of 92-108% [29] [30]. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) serves as a routine analytical method for batch-to-batch quality monitoring, despite lower sensitivity compared to mass spectrometric methods [29] [31].